(1R,5R)-6-azabicyclo[3.2.0]heptane
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Overview
Description
(1R,5R)-6-azabicyclo[320]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of a suitable amine with a bicyclic precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-6-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1R,5R)-6-azabicyclo[3.2.0]heptane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1R,5R)-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom in the compound can form interactions with various biological molecules, influencing pathways and processes within cells. These interactions can lead to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (1R,5R)-6-azabicyclo[3.2.0]heptane include:
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in its structure.
3,6-Diazabicyclo[3.2.0]heptane: A compound with two nitrogen atoms in its bicyclic structure.
Uniqueness
What sets this compound apart is its specific arrangement of atoms and the presence of a single nitrogen atom, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1R,5R)-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
GWFZPCFEIOINER-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]2CN[C@@H]2C1 |
Canonical SMILES |
C1CC2CNC2C1 |
Origin of Product |
United States |
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